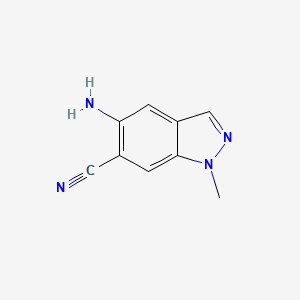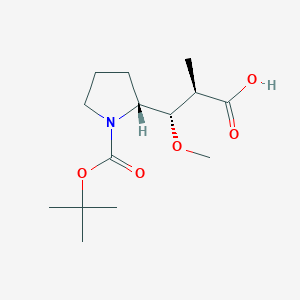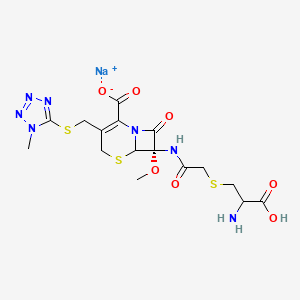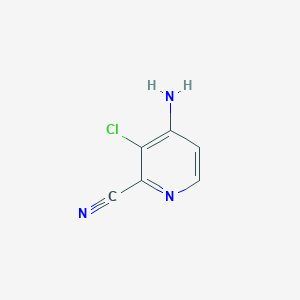![molecular formula C23H22N2O5 B14799261 3,4,5-trimethoxy-N'-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]benzohydrazide](/img/structure/B14799261.png)
3,4,5-trimethoxy-N'-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide is a synthetic organic compound known for its diverse biological activities. This compound features a trimethoxyphenyl group, which is a versatile pharmacophore, and a naphthyl group, which contributes to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide typically involves the condensation of 3,4,5-trimethoxybenzohydrazide with 3-(1-naphthyl)acryloyl chloride. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions for several hours. After cooling, the product is collected by filtration and recrystallized from hot ethanol to obtain pure 3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the trimethoxyphenyl and naphthyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
科学研究应用
3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide involves its interaction with cellular targets such as tubulin. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to the disruption of microtubule dynamics. This results in cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Colchicine: A well-known microtubule inhibitor that also binds to the colchicine-binding site on tubulin.
Podophyllotoxin: Another microtubule inhibitor with a similar mechanism of action.
Combretastatin: A potent microtubule-targeting agent with structural similarities to 3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide.
Uniqueness
3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide is unique due to its specific combination of the trimethoxyphenyl and naphthyl groups, which confer distinct chemical and biological properties. Its ability to selectively target cancer cells and disrupt microtubule dynamics makes it a promising candidate for further research and development in cancer therapy .
属性
分子式 |
C23H22N2O5 |
|---|---|
分子量 |
406.4 g/mol |
IUPAC 名称 |
3,4,5-trimethoxy-N'-[(E)-3-naphthalen-1-ylprop-2-enoyl]benzohydrazide |
InChI |
InChI=1S/C23H22N2O5/c1-28-19-13-17(14-20(29-2)22(19)30-3)23(27)25-24-21(26)12-11-16-9-6-8-15-7-4-5-10-18(15)16/h4-14H,1-3H3,(H,24,26)(H,25,27)/b12-11+ |
InChI 键 |
SNIHTVHCIUDEDU-VAWYXSNFSA-N |
手性 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)C=CC2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4-bromophenyl)methylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide](/img/structure/B14799179.png)


![Methyl 4-[2-(diphenylacetyl)hydrazinyl]-4-oxobutanoate](/img/structure/B14799203.png)


![Ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B14799211.png)


![tert-butyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate](/img/structure/B14799214.png)
![9-[1,1'-Biphenyl]-4-yl-10-(4-bromophenyl)-anthracene](/img/structure/B14799221.png)

![N-{4-methyl-3-[(3-{4-[(3,4,5-trimethoxyphenyl)amino]-1,3,5-triazin-2-yl}pyridin-2-yl)amino]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14799244.png)
